molecular formula C10H13N3O3 B13341285 1,1-Dimethyl-3-(4-methyl-2-nitrophenyl)urea

1,1-Dimethyl-3-(4-methyl-2-nitrophenyl)urea

Cat. No.: B13341285
M. Wt: 223.23 g/mol
InChI Key: YIXSFAPUVWULMK-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(4-methyl-2-nitrophenyl)urea is an organic compound with the molecular formula C10H13N3O3 It is a derivative of urea, characterized by the presence of a nitrophenyl group and two methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-3-(4-methyl-2-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.

Industrial Production Methods: The industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, is less environmentally friendly due to the use of phosgene, a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-3-(4-methyl-2-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products are the substituted urea derivatives.

Scientific Research Applications

1,1-Dimethyl-3-(4-methyl-2-nitrophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(4-methyl-2-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1-Dimethyl-3-(4-methyl-2-nitrophenyl)urea can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

1,1-dimethyl-3-(4-methyl-2-nitrophenyl)urea

InChI

InChI=1S/C10H13N3O3/c1-7-4-5-8(9(6-7)13(15)16)11-10(14)12(2)3/h4-6H,1-3H3,(H,11,14)

InChI Key

YIXSFAPUVWULMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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